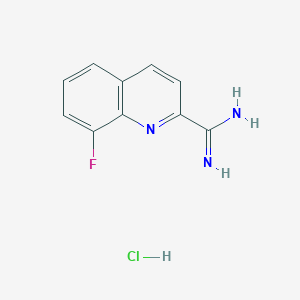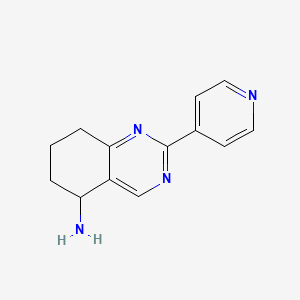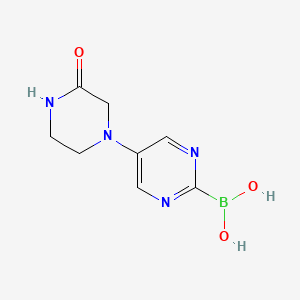
1-(Quinolin-8-yl)hex-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinolin-8-yl)hex-3-en-1-one is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. The compound this compound is characterized by the presence of a quinoline ring attached to a hex-3-en-1-one moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(Quinolin-8-yl)hex-3-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of quinoline-8-carbaldehyde with an appropriate alkene under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of this compound .
Análisis De Reacciones Químicas
1-(Quinolin-8-yl)hex-3-en-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(Quinolin-8-yl)hex-3-en-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe.
Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-cancer agent.
Industry: In industrial applications, this compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(Quinolin-8-yl)hex-3-en-1-one involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, in cancer cells, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparación Con Compuestos Similares
1-(Quinolin-8-yl)hex-3-en-1-one can be compared with other quinoline derivatives, such as:
Quinoline-8-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Quinoline-8-yl alcohol: Formed through the reduction of this compound, this compound has different reactivity and applications.
Quinoline-8-carboxylic acid: An oxidation product of this compound, it is used in the synthesis of various pharmaceuticals.
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
(E)-1-quinolin-8-ylhex-3-en-1-one |
InChI |
InChI=1S/C15H15NO/c1-2-3-4-10-14(17)13-9-5-7-12-8-6-11-16-15(12)13/h3-9,11H,2,10H2,1H3/b4-3+ |
Clave InChI |
VXFAYTYACIIYSH-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CC(=O)C1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CCC=CCC(=O)C1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)



![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)



![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)

